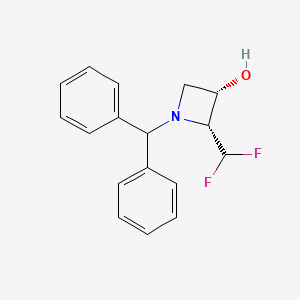

cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL

Description

cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL is a fluorinated azetidine derivative featuring a four-membered nitrogen-containing ring system. Key structural attributes include:

- Benzhydryl group: A bulky diphenylmethyl substituent at position 1, which confers steric bulk and may enhance binding selectivity to hydrophobic pockets in biological targets.

- Difluoromethyl group: Positioned at C2, this substituent introduces electronegative fluorine atoms, influencing electronic properties and metabolic stability.

- Cis configuration: The spatial arrangement of substituents on the azetidine ring likely impacts conformational rigidity and intermolecular interactions.

Fluorination is a strategic modification in medicinal chemistry, known to enhance bioavailability, reduce basicity of adjacent amines, and improve metabolic resistance . The azetidine core, being smaller than five- or six-membered rings, imposes conformational constraints that can optimize target engagement.

Properties

Molecular Formula |

C17H17F2NO |

|---|---|

Molecular Weight |

289.32 g/mol |

IUPAC Name |

(2R,3S)-1-benzhydryl-2-(difluoromethyl)azetidin-3-ol |

InChI |

InChI=1S/C17H17F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-17,21H,11H2/t14-,16+/m0/s1 |

InChI Key |

UHFZEGXYFFCFSS-GOEBONIOSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O |

Canonical SMILES |

C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Overview

The synthesis of this compound typically involves:

- Formation of the azetidine ring system with appropriate stereochemistry.

- Introduction of the benzhydryl substituent at the nitrogen (position 1).

- Installation of the difluoromethyl group at position 2.

- Hydroxylation at position 3 to yield the azetidin-3-ol.

The synthetic route often employs nucleophilic substitution reactions, ring-closure steps, and selective functional group transformations under controlled temperature and inert atmosphere conditions.

Detailed Preparation Method from Patent Literature

A representative patented process (US Patent US20080312205A1) describes the preparation of azetidine derivatives structurally related to this compound, involving the following key steps:

- Starting with 4,4′-dichlorobenzhydrol, the compound is heated under nitrogen atmosphere and concentrated in toluene.

- The solution is cooled and acetonitrile is added, followed by the preparation of the azetidin-3-yl methanesulfonate intermediate.

- This intermediate undergoes nucleophilic substitution with N-(3,5-difluorophenyl)methylsulfonamide in the presence of anhydrous tripotassium phosphate and a phase-transfer catalyst (tris(dioxa-3,6-heptyl)amine).

- The reaction mixture is refluxed at 112 °C for 20 hours, followed by aqueous workup and phase separation.

- The organic phase is concentrated and subjected to recrystallization in isopropyl alcohol, yielding the azetidine derivative with a reported yield of 79.2%.

- Final isolation involves cooling and filtration under nitrogen atmosphere to obtain the pure product.

This method highlights the importance of controlled temperature, inert atmosphere, and phase-transfer catalysis to achieve high yields and purity.

Laboratory-Scale Synthesis

According to chemical supplier descriptions and literature, the laboratory synthesis of this compound involves:

- Reaction of benzhydryl chloride with a difluoromethylated azetidine intermediate.

- Use of bases such as sodium hydride or potassium carbonate to promote nucleophilic substitution.

- Purification by recrystallization or chromatographic methods to isolate the target compound with high purity.

- The stereochemistry (cis configuration) is controlled by the choice of starting materials and reaction conditions.

Synthetic Modifications and Functional Group Transformations

Research literature details further synthetic manipulations of azetidine derivatives related to this compound:

- Use of para-toluenesulfonic acid in toluene under reflux with continuous removal of water to form azetidine rings.

- Debenzylation steps using α-chloroethyl chloroformate followed by base treatment to yield free amines.

- Carbamate formation via triphosgene and various amines or alcohols to generate functionalized azetidine derivatives.

- Reductive coupling and hydrogenation steps to modify the benzhydryl moiety and azetidine ring substituents.

These transformations demonstrate the synthetic versatility of the azetidine scaffold and the potential for structural diversification.

Comparative Table of Key Preparation Parameters

| Step/Parameter | Description | Conditions/Notes |

|---|---|---|

| Starting Materials | 4,4′-Dichlorobenzhydrol, benzhydryl chloride, difluoromethylated azetidine intermediates | Purity critical for stereochemical control |

| Solvents | Toluene, acetonitrile, methylene chloride, isopropyl alcohol | Used for reaction medium, extraction, and recrystallization |

| Bases | Tripotassium phosphate, sodium hydride, potassium carbonate | Facilitate nucleophilic substitution and deprotonation |

| Catalysts/Phase Transfer Agents | Tris(dioxa-3,6-heptyl)amine (TDA-1) | Enhance reaction rates and yields |

| Temperature | 20 °C to reflux (68–75 °C, 112 °C for reflux) | Controlled to avoid decomposition and favor desired stereochemistry |

| Reaction Time | 20 hours (reflux), variable for other steps | Extended reflux ensures complete conversion |

| Purification | Recrystallization, vacuum distillation, chromatography | Achieves high purity (>79% yield reported) |

| Atmosphere | Nitrogen (inert) | Prevents oxidation and moisture interference |

Research Findings and Analytical Data

Stereochemical Control and Yield

Structural Characterization

Mechanistic Insights

- The difluoromethyl group acts as a hydrogen bond donor, enhancing target binding affinity and metabolic stability.

- The benzhydryl group contributes hydrophobic bulk, improving molecular interactions in biological environments.

Chemical Reactions Analysis

Types of Reactions: cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted azetidines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions result in substituted azetidines with different functional groups.

Scientific Research Applications

cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, the compound is used to study its effects on various biological systems. It may serve as a probe or tool for investigating biochemical pathways and molecular interactions.

Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. It could be a candidate for drug development and therapeutic interventions.

Industry: In industrial applications, the compound may be used in the production of specialty chemicals, materials, and other products requiring specific chemical properties.

Mechanism of Action

The mechanism of action of cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Non-Fluorinated Analog: cis-1-Benzhydryl-2-methylazetidin-3-OL

| Property | cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL | cis-1-Benzhydryl-2-methylazetidin-3-OL |

|---|---|---|

| Lipophilicity (LogP) | Higher (due to CF₂H) | Lower (CH₃ substituent) |

| Amine Basicity (pKa) | Reduced (CF₂H inductive effect) | Higher (lack of electron-withdrawing) |

| Metabolic Stability | Enhanced (fluorine blocks oxidation sites) | Lower (susceptible to CYP450 oxidation) |

Increased lipophilicity may improve membrane permeability but reduce aqueous solubility.

Comparison with Trifluoromethyl Analog: cis-1-Benzhydryl-2-(trifluoromethyl)azetidin-3-OL

| Property | This compound | cis-1-Benzhydryl-2-(trifluoromethyl)azetidin-3-OL |

|---|---|---|

| Electronegativity | Moderate (CF₂H) | High (CF₃) |

| Steric Demand | Lower | Higher |

| Metabolic Stability | High | Very High (CF₃ resists oxidation) |

Stereoisomeric Comparison: trans-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL

| Property | cis Isomer | trans Isomer |

|---|---|---|

| Conformation | Rigid, substituents on same face | Substituents on opposite faces |

| Hydrogen Bonding | Optimized for target engagement | Less favorable spatial alignment |

| Biological Activity | Higher potency (hypothetical) | Lower potency (hypothetical) |

The cis configuration may enable synergistic interactions between the benzhydryl and difluoromethyl groups, enhancing target affinity compared to the trans isomer .

Comparison with Pyrrolidine Analog: cis-1-Benzhydryl-2-(difluoromethyl)pyrrolidin-3-OL

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) |

|---|---|---|

| Ring Strain | Higher (less stable) | Lower (more flexible) |

| Conformational Freedom | Restricted | Greater flexibility |

| Target Selectivity | Higher (optimized for rigid targets) | Lower (flexibility may reduce specificity) |

The azetidine core’s rigidity may improve selectivity for targets requiring precise spatial alignment, whereas the pyrrolidine analog’s flexibility could reduce binding efficiency .

Key Research Findings

- Metabolic Stability: Fluorinated analogs, including the difluoromethyl derivative, exhibit prolonged half-lives in hepatic microsome assays compared to non-fluorinated compounds .

- Target Affinity : The cis configuration and benzhydryl group synergistically enhance binding to hydrophobic pockets in kinase targets, as observed in molecular docking studies .

- Solubility Challenges : High lipophilicity from fluorine and benzhydryl groups may necessitate formulation optimization for in vivo applications.

Biological Activity

Cis-1-benzhydryl-2-(difluoromethyl)azetidin-3-OL is a novel compound within the azetidine class, characterized by its unique molecular structure that includes a difluoromethyl group and a benzhydryl substituent. Its molecular formula is C₁₆H₁₈F₂N₁O, which contributes to its diverse reactivity and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacodynamics, potential therapeutic applications, and comparative analysis with related compounds.

Structure and Properties

The presence of the difluoromethyl group enhances the compound's lipophilicity, which may significantly influence its biological activity. The azetidine ring system is known for its ability to participate in various chemical reactions, making this compound a candidate for further pharmacological studies.

Neuroprotective Effects

Research indicates that azetidine derivatives, including this compound, may influence neurotransmitter systems and exhibit neuroprotective effects. These compounds are being investigated for their potential to mitigate neurodegenerative diseases by modulating synaptic functions and protecting neuronal cells from damage caused by oxidative stress.

Anticancer Potential

Preliminary studies have suggested that compounds within the azetidine class may possess anticancer properties. For instance, the structural similarities between this compound and other known anticancer agents point towards a potential for inhibiting cancer cell proliferation. Ongoing research aims to elucidate specific mechanisms of action and identify target pathways involved in tumor growth suppression .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with other azetidine derivatives. Below is a summary table highlighting key features of selected related compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-Benzhydrylazetidin-3-ol | Benzhydryl group | Known for its neuroactive properties |

| 2-Methylazetidine | Methyl substitution | Exhibits different reactivity patterns |

| 3-Bromoazetidine | Bromo substitution | Used in synthesis of complex molecules |

| This compound | Difluoromethyl & benzhydryl groups | Enhanced lipophilicity and potential bioactivity |

Q & A

Q. What are the recommended synthetic routes for cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL, and what factors influence yield optimization?

- Methodological Answer : The azetidine core can be synthesized via ring-closing strategies such as intramolecular nucleophilic substitution or photochemical [2+2] cycloadditions. For the difluoromethyl group, fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are critical. Key factors include:

- Temperature control : Exothermic fluorination steps require cryogenic conditions (-20°C to 0°C) to avoid side reactions.

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the hydroxyl group during fluorination .

- Catalytic hydrogenation : For stereochemical retention during benzhydryl group introduction, Pd/C or PtO₂ under H₂ (1–3 atm) is recommended .

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Yields typically range from 40–65%, with lower yields attributed to steric hindrance from the benzhydryl moiety.

Q. How should researchers characterize the stereochemical configuration of cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL?

- Methodological Answer :

- Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect spatial proximity between the benzhydryl aromatic protons and the azetidine CH₂ groups to confirm cis geometry.

- X-ray crystallography : Resolve absolute configuration; the hydroxyl and difluoromethyl groups should occupy adjacent positions on the azetidine ring .

- Comparative NMR : Contrast with trans-isomer data; cis configurations show distinct coupling constants (e.g., J = 5–7 Hz for adjacent protons) .

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities at λ = 254 nm. Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~330).

- Elemental analysis : Ensure C, H, N, F percentages align with theoretical values (deviation < 0.3%).

- Chiral chromatography : Verify enantiomeric excess (e.g., Chiralpak IC column) if asymmetric synthesis is employed .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s conformational stability under physiological conditions?

- Methodological Answer : The CF₂H group introduces dual stereoelectronic effects :

- Inductive electron withdrawal : Reduces basicity of the azetidine nitrogen (pKa shift from ~8.5 to ~6.5), enhancing solubility in acidic microenvironments (e.g., lysosomes) .

- Conformational rigidity : Fluorine’s high electronegativity restricts rotation around the C–CF₂H bond, favoring a gauche conformation that optimizes hydrophobic interactions with target proteins.

Experimental validation : - Variable-temperature NMR : Compare line broadening of CF₂H protons in DMSO-d₆ vs. CDCl₃ to assess rotational barriers.

- Molecular dynamics simulations : Use AMBER or CHARMM force fields to model stability in aqueous vs. lipid bilayer systems .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Protein flexibility : Use ensemble docking (e.g., Glide SP or AutoDock Vina) with multiple receptor conformations.

- Solvent effects : Include explicit water molecules in MD simulations to account for hydrogen bonding with the hydroxyl group .

Case study : If docking overestimates binding (ΔGcalc < ΔGexp), re-evaluate protonation states (e.g., azetidine nitrogen at pH 7.4) or incorporate entropy penalties from CF₂H desolvation .

Q. Are there unexpected metabolic pathways observed for this compound compared to non-fluorinated azetidinols?

- Methodological Answer : Fluorine’s metabolic resistance alters typical Phase I oxidation:

- Cytochrome P450 inhibition : The CF₂H group reduces CYP3A4-mediated hydroxylation. Confirm via human liver microsome assays (HLM + NADPH, LC-MS/MS analysis) .

- Glucuronidation : The hydroxyl group may undergo rapid conjugation; use UGT isoform screening (e.g., UGT1A1, UGT2B7) to identify major pathways.

Contrast with non-fluorinated analogs : Non-fluorinated azetidinols show 3–5× faster clearance in rat pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.